5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid
Overview
Description
5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid typically involves the condensation of pyrazole derivatives with pyrimidine precursors. One common method includes the reaction of 1-ethyl-1H-pyrazole-3-carboxylic acid with a suitable pyrimidine derivative under acidic or basic conditions to form the desired product. The reaction conditions often require heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Catalysts and automated systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and properties.
Pyrazole derivatives: Compounds with a pyrazole ring but lacking the fused pyrimidine ring.
Pyrimidine derivatives: Compounds with a pyrimidine ring but lacking the fused pyrazole ring.
Uniqueness
5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid is unique due to its dual-ring structure, which provides a versatile scaffold for chemical modifications and potential biological activities. The presence of both pyrazole and pyrimidine rings allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
5-(1-ethylpyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O4/c1-2-17-4-3-7(15-17)8-5-10(13(21)22)18-11(14-8)6-9(16-18)12(19)20/h3-6H,2H2,1H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQRPNHZKNUULI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=CC(=NN3C(=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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